
Ganciclovir N,O-Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganciclovir N,O-Diacetate is a derivative of ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. This compound is a modified form of ganciclovir, designed to enhance its pharmacokinetic properties and improve its efficacy in clinical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ganciclovir N,O-Diacetate typically involves the acetylation of ganciclovir. The process begins with the reaction of ganciclovir with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl and amino groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ganciclovir N,O-Diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release ganciclovir and acetic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The primary product of hydrolysis is ganciclovir, while oxidation and substitution reactions yield various derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Ganciclovir N,O-Diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other antiviral compounds.
Biology: Employed in studies involving viral replication and inhibition.
Medicine: Investigated for its potential in treating CMV infections and other viral diseases.
Industry: Utilized in the development of antiviral drugs and formulations
Wirkmechanismus
Ganciclovir N,O-Diacetate exerts its effects by inhibiting viral DNA polymerase. The compound is converted to its active form, ganciclovir triphosphate, within infected cells. This active form selectively inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate, thereby preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ganciclovir: The parent compound, used to treat CMV infections.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Foscarnet: An antiviral agent used for CMV and herpes simplex virus infections.
Cidofovir: Another antiviral drug used for CMV retinitis in AIDS patients
Uniqueness
Ganciclovir N,O-Diacetate is unique due to its modified structure, which enhances its pharmacokinetic properties and potentially improves its efficacy compared to ganciclovir. Its selective inhibition of viral DNA polymerase makes it a valuable compound in antiviral therapy .
Eigenschaften
IUPAC Name |
[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-7(20)15-13-16-11-10(12(22)17-13)14-5-18(11)6-24-9(3-19)4-23-8(2)21/h5,9,19H,3-4,6H2,1-2H3,(H2,15,16,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXZIIMWFJQFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CO)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298197-26-9 |
Source


|
| Record name | 2-[[2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl]methoxy]-3-hydroxypropyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB2WWP3ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

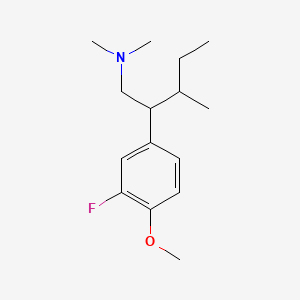
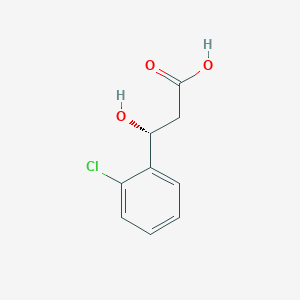
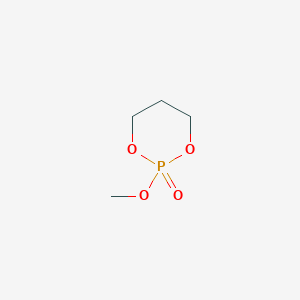
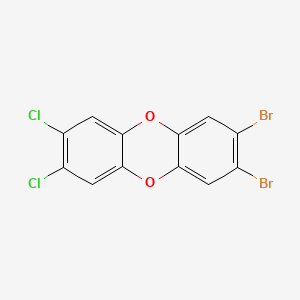
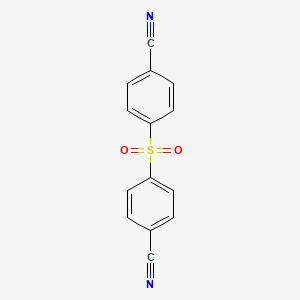
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
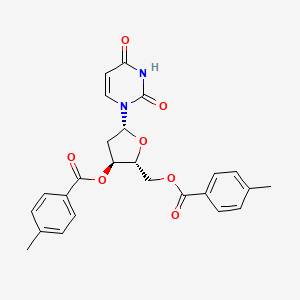
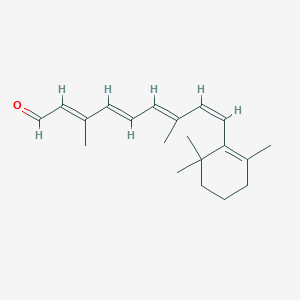
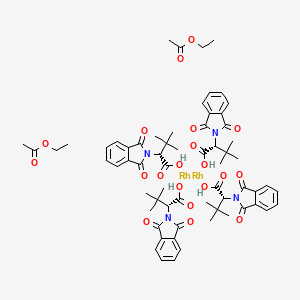
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)
